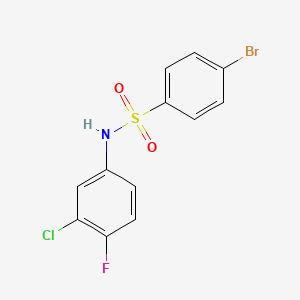

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Description

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide reflects the compound’s substituent positions and functional groups. The parent structure is benzenesulfonamide, where the sulfonamide group (–SO₂NH–) links two aromatic rings. The benzene ring attached to the sulfonyl group bears a bromine atom at the para-position (C4), while the aniline ring substituents include chlorine at C3 and fluorine at C4. This nomenclature adheres to IUPAC priority rules, where halogens are treated as substituents in alphabetical order (bromo, chloro, fluoro).

The molecular formula C₁₂H₈BrClFNO₂S confirms the presence of 12 carbon atoms, eight hydrogen atoms, and heteroatoms including bromine, chlorine, fluorine, nitrogen, oxygen, and sulfur. The molecular weight of 364.62 g/mol aligns with the cumulative atomic masses of these elements. Key structural descriptors include a hydrogen bond donor count of 1 (from the –NH– group) and a hydrogen bond acceptor count of 4 (from the sulfonyl oxygen atoms and the fluorine). The rotatable bond count of 3 indicates flexibility at the sulfonamide bridge and the halogenated phenyl group.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic studies of related benzenesulfonamide derivatives provide insights into the potential three-dimensional conformation of this compound. For example, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide crystallizes in a monoclinic system with space group P2₁/c and lattice parameters a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°. While direct data for the title compound is unavailable, analogous structures suggest planar arrangements of aromatic rings and sulfonamide groups stabilized by hydrogen bonding and van der Waals interactions.

The interactive 3D conformational model available in PubChem highlights the spatial arrangement of substituents, with the bromine and sulfonamide groups occupying opposite faces of the benzene ring. This conformation minimizes steric hindrance and aligns with the low rotatable bond count. Computational studies using methods like the B3PW91/6-31g(d,p) basis set predict similar stability for related sulfonamides, where electron-withdrawing substituents enhance planarity and rigidity.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Volume | 1895.3(2) ų | |

| Z (Molecules per Unit Cell) | 4 |

Comparative Structural Analysis with Related Benzenesulfonamide Derivatives

Structural comparisons with analogs reveal how substituents influence molecular geometry and intermolecular interactions. For instance, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (C₁₄H₁₄BrNO₃S) replaces the chloro-fluorophenyl group with a methoxybenzyl moiety, introducing an ether oxygen and a methyl group. This substitution increases the rotatable bond count to 4 and enhances solubility due to the polar methoxy group. Conversely, the title compound’s chloro-fluoro substituents create a more electron-deficient aromatic system, potentially favoring π-stacking interactions.

Another derivative, 4-bromobenzenesulfonamide (C₆H₆BrNO₂S), lacks the N-aryl substitution entirely, resulting in a simpler structure with fewer steric constraints. The absence of the chloro-fluorophenyl group reduces molecular weight to 248.09 g/mol and eliminates hydrogen bonding opportunities from the –NH– group. Comparative Hirshfeld surface analyses of such derivatives demonstrate that halogen substituents increase the contribution of halogen bonds to crystal packing, whereas methoxy groups favor hydrogen-bonding networks.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₁₂H₈BrClFNO₂S | Chloro-fluoro phenyl, bromobenzene |

| 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide | C₁₄H₁₄BrNO₃S | Methoxybenzyl group, increased rotatability |

| 4-bromobenzenesulfonamide | C₆H₆BrNO₂S | No N-aryl substitution, simpler structure |

The title compound’s electronic properties further distinguish it from analogs. Natural Bonding Orbital (NBO) analysis of a related benzene sulfonamide derivative (C₃₁H₂₃ClN₂O₄S₂) reveals localized electron density at sulfonyl oxygen atoms and delocalization across aromatic rings. Fukui function calculations identify the sulfonamide nitrogen and halogen atoms as nucleophilic and electrophilic sites, respectively, suggesting reactivity patterns unique to the chloro-fluoro-bromo substitution pattern.

Properties

Molecular Formula |

C12H8BrClFNO2S |

|---|---|

Molecular Weight |

364.62 g/mol |

IUPAC Name |

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H |

InChI Key |

XSBXSZQWPRLJJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalyst Optimization

Industrial-Scale Production

-

Continuous flow reactors enhance safety and scalability, minimizing thermal degradation.

-

In situ generation of 3-chloro-4-fluoroaniline via hydrogenation of 3-chloro-4-fluoronitrobenzene (Pd/C, H₂, methanol).

Precursor Synthesis: 3-Chloro-4-Fluoroaniline

The amine precursor is critical for reaction efficiency. A patented three-step route from 3,4-dichloronitrobenzene includes:

-

Fluorine displacement with KF/CsF in DMSO (110°C, 5 hours).

-

Catalytic hydrogenation (Pd/C, H₂, 25°C) to reduce nitro to amine.

Yield : 86–90% after purification.

Challenges in Synthesis and Purification

Byproduct Formation

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (HPLC >98%).

-

Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves sulfonamide derivatives.

Analytical Characterization

Innovative Approaches

Electrochemical Synthesis

Solid-Phase Synthesis

Industrial Case Study

A 2024 patent (WO2016185485A2) details a one-pot process for a related anticancer agent, highlighting:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzenesulfonamide ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by electron-withdrawing groups (e.g., sulfonamide) that activate the aromatic ring toward nucleophilic attack.

| Reaction Conditions | Details |

|---|---|

| Nucleophile | Amines (e.g., piperazine, morpholine) or hydroxide ions |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 80–120°C |

| Catalyst | None required |

| Product | Substituted benzenesulfonamide derivatives |

Example: Reaction with piperazine replaces bromine with a piperazinyl group, forming N-(3-chloro-4-fluorophenyl)-4-piperazinylbenzenesulfonamide .

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DMF/H₂O, 90°C | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene, 110°C | Aryl amine analogs |

These reactions are critical for modifying the compound’s structure to enhance bioactivity or physicochemical properties.

Hydrolysis of the Sulfonamide Group

While sulfonamides are generally stable, hydrolysis can occur under extreme acidic or basic conditions:

-

Acidic Hydrolysis :

Conditions: Reflux in 6M HCl at 120°C for 24 hours. -

Basic Hydrolysis :

Yields are typically low (<20%) due to the stability of the sulfonamide bond.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings undergo electrophilic substitution at specific positions dictated by directing groups:

| Electrophile | Position of Substitution | Example Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Meta to sulfonamide group; ortho/para to chlorine/fluorine | 3-nitro-4-bromo-N-(3-chloro-4-fluorophenyl) |

| Halogenation (Cl₂, FeCl₃) | Ortho/para to existing halogens | Polychlorinated derivatives |

The sulfonamide group strongly directs incoming electrophiles to the meta position.

Functionalization via Acylation

The sulfonamide’s nitrogen can undergo acylation under mild conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Triethylamine, dichloromethane, 0–25°C | N-acetylated sulfonamide |

| Benzoyl chloride | Pyridine, THF, reflux | N-benzoylated derivative |

This modification alters the compound’s solubility and pharmacokinetic profile .

Reduction Reactions

Selective reduction of halogens or the sulfonamide group is challenging but achievable:

-

Debromination :

via H₂/Pd-C in ethanol at 50°C.

Key Research Findings

-

Suzuki Coupling Efficiency : Bromine substitution occurs with >85% yield when using aryl boronic acids with electron-donating groups.

-

Directed ortho-Metalation : The sulfonamide group facilitates lithiation at the ortho position, enabling further functionalization.

-

Stability : The compound remains stable under physiological pH (7.4) but degrades in strongly acidic environments (pH < 2).

This reactivity profile underscores the compound’s utility as a versatile intermediate in drug discovery and materials science.

Scientific Research Applications

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antiviral properties.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antitumor effects. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- 4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide: Replacing the 3-chloro substituent with a hydrogen atom reduces steric hindrance. The dihedral angle between the two aromatic rings is 41.17°, compared to slightly smaller angles (38.5°–32.6°) in analogs like 4-bromo-N-(4-bromophenyl)benzenesulfonamide and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide . This suggests that electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring influence planarity and molecular conformation.

- 4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide : The sulfonylurea group introduces hydrogen-bonding interactions (N–H⋯O and C–H⋯O) that stabilize crystal packing, forming infinite chains along the b-axis. This contrasts with the halogen-dominated interactions in the target compound .

Halogen Substitution Patterns

- 4-Bromo-N-(3,5-Dichloro-4-(Quinolin-3-Yloxy)Phenyl)Benzenesulfonamide (Compound 11): The addition of a quinoline moiety and dichloro substitution enhances PPARγ agonist activity (EC₅₀ = 11 nM). Bromine at position 4 of the benzene ring is critical for potency, as its removal reduces activity by 10-fold .

- 4-Bromo-N-(4-Ethoxyphenyl)-3-(Trifluoromethyl)Benzenesulfonamide : The trifluoromethyl group increases lipophilicity and metabolic stability, making it a candidate for pharmacokinetic optimization .

IDH1 Inhibition

The target compound inhibits IDH1 with an IC₅₀ in the nanomolar range, attributed to halogen interactions with the enzyme’s active site. Analog TAS1553, a related sulfonamide, targets ribonucleotide reductase (RNR) via similar halogen bonding but incorporates an oxadiazolone ring for enhanced selectivity .

PPARγ Agonism

Bromo-substituted analogs like 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (EC₅₀ = 2–957 nM) demonstrate that bromine at position 4 synergizes with electron-withdrawing groups (e.g., Cl, CF₃) to enhance transcriptional activation . In contrast, non-brominated analogs show reduced potency.

Crystal Packing and Hydrogen Bonding

- The target compound’s U-shaped conformation (dihedral angle = 41.17°) contrasts with the L-shaped geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , where the sulfonylurea group forms N–H⋯O bonds (N1⋯O3 = 2.791 Å) .

- Halogen interactions (Br⋯H, F⋯F) contribute to packing in halogenated analogs, while non-halogenated derivatives rely on hydrogen bonds for stability .

Biological Activity

4-Bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily known for its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer research. The presence of halogen substituents, such as bromine, chlorine, and fluorine, enhances its reactivity and binding affinity to various biological targets.

The molecular structure of this compound includes a sulfonamide group attached to a phenyl ring, which is further substituted by bromine, chlorine, and fluorine atoms. These structural features contribute significantly to its biological activity.

The mechanism of action for this compound involves the inhibition of specific enzymes or proteins within biological systems. By binding to the active sites of these targets, it can disrupt various biochemical pathways, leading to its observed antibacterial and antitumor effects. The halogen atoms enhance the compound's binding affinity, increasing its potency against target enzymes .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of standard antibiotics, demonstrating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promising antitumor activity in various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells by disrupting critical signaling pathways. For instance, it has been observed to enhance ferroptosis in cancer cells under acidic conditions, suggesting its utility in combination therapies with conventional chemotherapeutics .

Case Studies

- Antiproliferative Effects : A study demonstrated that this compound significantly reduced cell viability in pancreatic ductal adenocarcinoma models when used in conjunction with gemcitabine. The compound exhibited a dose-dependent response with IC50 values indicating effective inhibition of tumor growth .

- Enzyme Inhibition : The compound was tested for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumors. Results showed that it effectively inhibited CA IX activity, leading to decreased proliferation rates in cancer cells .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary investigations suggest moderate binding affinity with human serum albumin (HSA), which may influence its therapeutic efficacy . Further studies are required to elucidate its full pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 3-chloro-4-fluoroaniline. Reaction optimization includes temperature control (e.g., 0–5°C for amine addition), solvent selection (e.g., dichloromethane or THF), and use of bases like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). IR spectroscopy can verify sulfonamide formation (SO₂ asymmetric/symmetric stretches at ~1334 cm⁻¹ and ~1160 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structural integrity?

- NMR Analysis :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–8.0 ppm. The sulfonamide -NH proton appears as a broad singlet (~δ 7.2 ppm) in CDCl₃ .

- ¹³C NMR : Aromatic carbons resonate at ~120–140 ppm; sulfonyl group carbons appear at ~125–135 ppm.

- IR Spectroscopy : Key peaks include N-H stretch (~3240 cm⁻¹), C-Cl/C-F stretches (750–550 cm⁻¹), and SO₂ stretches (1334 cm⁻¹, 1160 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, enzyme inhibition)?

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be compared to reference drugs like ciprofloxacin .

- Enzyme Inhibition : Screen against serine proteases or bacterial phosphopantetheinyl transferases (PPTases) using fluorogenic substrates. IC₅₀ values can guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation and intermolecular interactions?

- Crystallization : Grow crystals via slow evaporation in ethanol/water. The compound may crystallize in a monoclinic system (e.g., space group C2/c) with Z = 8 .

- Key Interactions :

- Hydrogen Bonding : N-H···O and C-H···O bonds stabilize the crystal lattice. For example, N1-H1···O3 (2.79 Å, 171.9°) forms infinite chains along the b-axis .

- Hirshfeld Analysis : Quantify interaction contributions (e.g., H···H, O···H, Br···H) to assess packing efficiency .

Q. What strategies address contradictions in biological activity data across studies?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

- Structural Analogues : Compare activity with derivatives (e.g., 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide) to identify substituent effects. For example, halogen positioning (Cl vs. F) impacts bacterial PPTase binding .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) influencing bioactivity .

Q. How does the compound’s electronic structure influence its reactivity and binding to biological targets?

- Computational Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies : Use AutoDock Vina to model interactions with bacterial PPTases. The bromine atom may occupy a hydrophobic pocket, while the sulfonamide group hydrogen-bonds with active-site residues .

Methodological Best Practices

Q. How to troubleshoot low yields during scale-up synthesis?

- Process Optimization :

- Use Schlenk techniques to exclude moisture.

- Employ dropwise addition of reagents to control exothermic reactions.

- Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., excess amine to drive sulfonylation) .

Q. What analytical techniques validate batch-to-batch consistency in academic settings?

- Purity : HPLC with UV detection (λ = 254 nm).

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern (Br/Cl signatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.